molecular formula C12H7Br3 B12805453 2,3,4-Tribromobiphenyl CAS No. 51202-79-0

2,3,4-Tribromobiphenyl

Cat. No.: B12805453
CAS No.: 51202-79-0
M. Wt: 390.90 g/mol
InChI Key: MKDZJIHLRSIZOV-UHFFFAOYSA-N
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Description

2,3,4-Tribromobiphenyl is a brominated biphenyl compound with the molecular formula C₁₂H₇Br₃ and an average molecular mass of 390.9 g/mol . Its IUPAC name reflects the substitution pattern: three bromine atoms occupy the 2-, 3-, and 4-positions on one phenyl ring of the biphenyl structure. Key physicochemical properties include:

  • Density: 1.923 g/cm³
  • Boiling point: 381.4°C at 760 mmHg
  • Vapor pressure: 1.12 × 10⁻⁵ mmHg at 25°C .

It is registered under CAS RN 51202-79-0 and is structurally related to polybrominated biphenyls (PBBs), a class of compounds historically used as flame retardants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51202-79-0

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

IUPAC Name

1,2,3-tribromo-4-phenylbenzene

InChI

InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

MKDZJIHLRSIZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2,3,4-Tribromobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, iron or aluminum chloride (for bromination), and sodium borohydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects. It can bind to proteins and enzymes, altering their function and potentially causing toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . The molecular targets and pathways involved in these processes are still under investigation, but they are believed to include key enzymes and signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Isomers of Tribromobiphenyl

Tribromobiphenyls differ in bromine substitution patterns, significantly influencing their chemical behavior and toxicity. Key isomers include:

Compound Name Bromine Positions Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties
2,3,4-Tribromobiphenyl 2-, 3-, 4-positions C₁₂H₇Br₃ 390.9 51202-79-0 Density: 1.923 g/cm³; BP: 381.4°C
2,4,5-Tribromobiphenyl 2-, 4-, 5-positions C₁₂H₇Br₃ 390.9 51202-79-0* Data conflated with 2,3,4-isomer
2,4,6-Tribromobiphenyl 2-, 4-, 6-positions C₁₂H₇Br₃ 390.9 51202-79-0* Symmetric substitution; higher symmetry may alter crystallization
3,4,5-Tribromobiphenyl 3-, 4-, 5-positions C₁₂H₇Br₃ 390.9 Not listed Non-ortho substitution; potential coplanarity

Tetrabromobiphenyls

Higher bromination increases molecular weight and environmental persistence. For example:

  • 3,3',5,5'-Tetrabromobiphenyl (CAS RN 16400-50-3) has four bromines (C₁₂H₆Br₄; MW: 469.79 g/mol) .

Research Findings and Implications

Toxicity and Environmental Behavior

  • Structural Alerts: Bromine substitution patterns influence toxicity. Non-ortho-substituted isomers (e.g., 3,4,5-Tribromobiphenyl) may adopt coplanar conformations, mimicking dioxin-like toxicity via aryl hydrocarbon receptor activation .
  • Mutagenicity: Read-across analyses (used for 2,3,4-trimethylthiophene in ) suggest structurally related brominated biphenyls may share metabolic pathways.

Environmental Monitoring

  • 3,3',5,5'-Tetrabromobiphenyl is monitored as an environmental standard (e.g., in sediment and biota analyses), indicating regulatory concern for persistent brominated compounds .

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